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molecular formula C11H12O4 B8510256 Methyl 1-(3,4-dihydroxyphenyl)cyclopropanecarboxylate

Methyl 1-(3,4-dihydroxyphenyl)cyclopropanecarboxylate

Cat. No. B8510256
M. Wt: 208.21 g/mol
InChI Key: IZTPCYZIRLBSSE-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a solution of 1-(3,4-dihydroxyphenyl)cyclopropanecarboxylic acid (190 mg, 1.0 mmol) in MeOH (3 mL) was added 4-methylbenzenesulfonic acid (19 mg, 0.10 mmol). The mixture was heated at 80° C. overnight. The reaction mixture was concentrated in vacuo and partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc twice and the combined organic layers were washed with sat. NaHCO3 and brine and dried over MgSO4. After the removal of solvent, the residue was dried in vacuo to yield methyl 1-(3,4-dihydroxyphenyl)cyclopropanecarboxylate (190 mg, 91%) that was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 6.76-6.71 (m, 2H), 6.66 (d, J=7.9 Hz, 1H), 3.56 (s, 3H), 1.50 (q, J=3.6 Hz, 2H), 1.08 (q, J=3.6 Hz, 2H).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:9]2([C:12]([OH:14])=[O:13])[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[OH:8].[CH3:15]C1C=CC(S(O)(=O)=O)=CC=1>CO>[OH:1][C:2]1[CH:3]=[C:4]([C:9]2([C:12]([O:14][CH3:15])=[O:13])[CH2:11][CH2:10]2)[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
OC=1C=C(C=CC1O)C1(CC1)C(=O)O
Name
Quantity
19 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc twice
WASH
Type
WASH
Details
the combined organic layers were washed with sat. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After the removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1O)C1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 190 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 912.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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